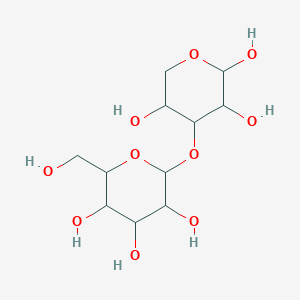
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-beta-D-Galactopiranosil-beta-L-arabinopiranosa es un compuesto glicosilara binosa que consiste en un residuo beta-D-galactopiranósil unido a la posición 3 de beta-L-arabinopiranosa. Este compuesto es un tipo de disacárido, que es un carbohidrato compuesto por dos monosacáridos unidos por un enlace glucosídico. Es conocido por su papel en varios procesos biológicos y químicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-O-beta-D-Galactopiranosil-beta-L-arabinopiranosa normalmente implica la glicosilación de L-arabinopiranosa con D-galactopiranosa. Este proceso se puede lograr mediante métodos enzimáticos o químicos. La síntesis enzimática a menudo emplea glicosiltransferasas, que facilitan la transferencia de la porción galactosa a la molécula de arabinosa en condiciones suaves. La síntesis química, por otro lado, puede implicar el uso de grupos protectores y la activación del donador de glicosilo para lograr la formación del enlace glucosídico deseado.
Métodos de producción industrial
La producción industrial de 3-O-beta-D-Galactopiranosil-beta-L-arabinopiranosa puede implicar procesos enzimáticos a gran escala debido a su especificidad y eficiencia. El uso de enzimas inmovilizadas puede aumentar el rendimiento y reducir el costo de producción. Además, los avances en métodos biotecnológicos, como la fermentación microbiana, se pueden emplear para producir este compuesto en cantidades significativas.
Análisis De Reacciones Químicas
Tipos de reacciones
3-O-beta-D-Galactopiranosil-beta-L-arabinopiranosa puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los ácidos aldónicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su alditol correspondiente.
Sustitución: Los grupos hidroxilo en el compuesto pueden participar en reacciones de sustitución para formar varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen ácido nítrico y agua de bromo.
Reducción: Se puede utilizar borohidruro de sodio o hidruro de aluminio y litio como agentes reductores.
Sustitución: Los reactivos como los cloruros de acilo o los haluros de alquilo se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Ácidos aldónicos.
Reducción: Alditoles.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
3-O-beta-D-Galactopiranosil-beta-L-arabinopiranosa tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de la formación de enlaces glucosídicos y la química de los carbohidratos.
Biología: Este compuesto se puede utilizar para estudiar el metabolismo de los carbohidratos y el papel de los glucósidos en los sistemas biológicos.
Industria: Se puede utilizar en la producción de alimentos funcionales y nutracéuticos debido a sus posibles beneficios para la salud.
Mecanismo De Acción
El mecanismo de acción de 3-O-beta-D-Galactopiranosil-beta-L-arabinopiranosa implica su interacción con enzimas y receptores específicos en los sistemas biológicos. El compuesto puede actuar como sustrato para las glucosidasas, que hidrolizan el enlace glucosídico para liberar los monosacáridos. Además, puede interactuar con proteínas de unión a carbohidratos, influyendo en varios procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
3-O-beta-D-Galactopiranosil-D-arabinosa: Similar en estructura pero difiere en la estereoquímica de la porción de arabinosa.
3-O-beta-D-Galactopiranosil-sn-glicerol: Contiene un esqueleto de glicerol en lugar de arabinosa.
4-O-beta-D-Galactopiranosil-beta-D-fructofuranosa (Lactulosa): Un disacárido compuesto de galactosa y fructosa.
Singularidad
3-O-beta-D-Galactopiranosil-beta-L-arabinopiranosa es única debido a su enlace glucosídico específico y la combinación de D-galactopiranosa y L-arabinopiranosa. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la convierte en valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C11H20O10 |
|---|---|
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-(2,3,5-trihydroxyoxan-4-yl)oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2 |
Clave InChI |
XSXQXHMPBBNYRD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















